N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorobenzyl group and a hydroxy-methoxy-methylpropyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves a multi-step process:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide backbone.
Attachment of the Hydroxy-Methoxy-Methylpropyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the benzyl ring.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxy-methoxy-methylpropyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTDDURLVWEGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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